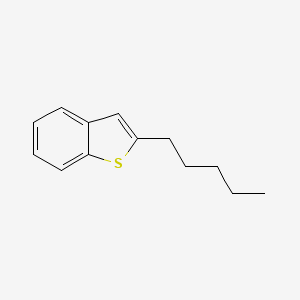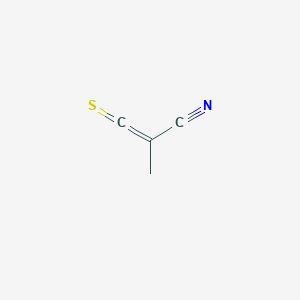![molecular formula C11H19N2O3P B14371582 Diethyl [(2,6-diaminophenyl)methyl]phosphonate CAS No. 89822-76-4](/img/structure/B14371582.png)
Diethyl [(2,6-diaminophenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2,6-diaminophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a 2,6-diaminophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(2,6-diaminophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the purification of the product typically involves distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [(2,6-diaminophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Diethyl [(2,6-diaminophenyl)methyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which diethyl [(2,6-diaminophenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, making it a potent inhibitor of enzymes that utilize phosphate in their catalytic cycles .
Comparaison Avec Des Composés Similaires
- Diethyl benzylphosphonate
- Dimethyl methylphosphonate
- Diethyl cyanomethylphosphonate
Comparison: Diethyl [(2,6-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,6-diaminophenylmethyl group, which imparts distinct chemical and biological properties. Compared to diethyl benzylphosphonate, it has enhanced reactivity due to the electron-donating amino groups. Unlike dimethyl methylphosphonate, it has a higher molecular weight and different solubility characteristics .
Propriétés
Numéro CAS |
89822-76-4 |
|---|---|
Formule moléculaire |
C11H19N2O3P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H19N2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8,12-13H2,1-2H3 |
Clé InChI |
UTWKOUKAXCPMKL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=CC=C1N)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


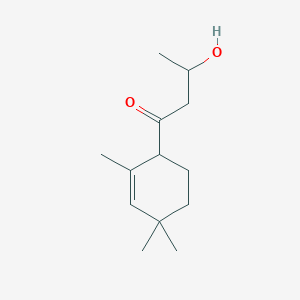
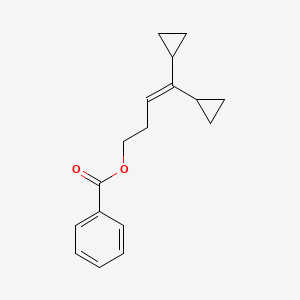
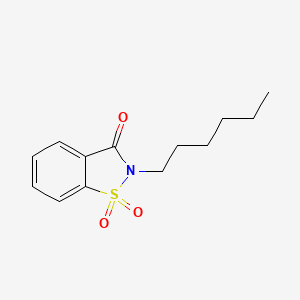
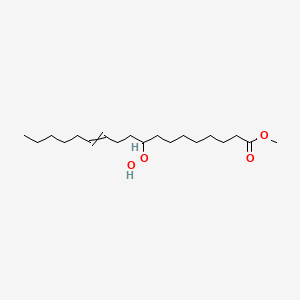
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
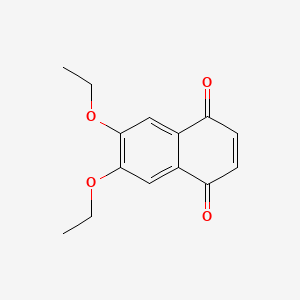
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)
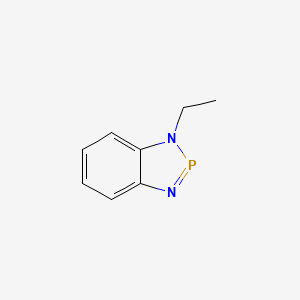
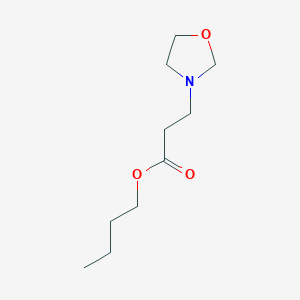
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
